Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)10(15)8-14/h9-10,14-15H,4-8H2,1-3H3 |
InChI Key |
XBRNVLVBOVOMLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CO)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 4-Piperidinecarboxylic Acid
A foundational step is the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent transformations.
- Starting material: 4-piperidinecarboxylic acid.
- Reagents: Di-tert-butyl dicarbonate (Boc2O).
- Solvent: Tetrahydrofuran (THF) with an alkaline aqueous phase (e.g., sodium hydroxide or sodium carbonate solution).
- Temperature: 0 °C to room temperature.
- Molar ratio: 1:1.1 (4-piperidinecarboxylic acid : Boc2O).
- Reaction time: Approximately 16 hours at room temperature.
- Formation of 1-tert-butoxycarbonyl-4-piperidinecarboxylic acid with high purity (>98%).
- Yield: Typically high, above 85%.
This method benefits from mild conditions and avoids harsh reagents, facilitating scalability for industrial synthesis.
Conversion to 4-(N-methoxy-N-methylcarbonyl) Piperidine Intermediate
The carboxylic acid group at the 4-position is converted to an activated intermediate to enable further functionalization.
- Reagents: N,O-dimethylhydroxylamine hydrochloride.
- Catalysts: Triethylamine and isobutyl chloroformate.
- Solvent: Anhydrous solvent such as THF.
- Temperature: 0 °C to room temperature.
- Molar ratio: 1:1.5 (carboxylic acid intermediate : N,O-dimethylhydroxylamine hydrochloride).
Introduction of the 1,2-Dihydroxyethyl Group via Grignard Reaction
The activated intermediate undergoes nucleophilic addition with a Grignard reagent to introduce the ethanoyl substituent, which can then be converted to the dihydroxyethyl group.
- Reagents: Appropriate Grignard reagent (e.g., methylmagnesium bromide).
- Solvent: Anhydrous THF.
- Atmosphere: Nitrogen protection to prevent moisture and oxygen interference.
- Molar ratio: 1:2.3 (intermediate : Grignard reagent).
- Temperature: Controlled, typically 0 °C to room temperature.
Reduction to 1,2-Dihydroxyethyl Substituent
The ethanoyl group is subsequently reduced to the 1,2-dihydroxyethyl moiety.
Common reagents and conditions:
- Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Solvent: Anhydrous THF or ether.
- Temperature: 0 °C to room temperature.
- Work-up: Quenching with water or sodium sulfate decahydrate.
- Conversion of the ketone group to the corresponding diol.
- High purity product suitable for further use or direct application.
Summary Table of Preparation Steps
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield / Purity |
|---|---|---|---|---|
| 1 | 4-piperidinecarboxylic acid | Di-tert-butyl dicarbonate, NaOH or Na2CO3, THF, 0 °C to RT | 1-tert-butoxycarbonyl-4-piperidinecarboxylic acid | >85%, >98% purity |
| 2 | 1-tert-butoxycarbonyl-4-piperidinecarboxylic acid | N,O-dimethylhydroxylamine hydrochloride, triethylamine, isobutyl chloroformate, THF | 4-(N-methoxy-N-methylcarbonyl) piperidine-1-carboxylic acid tert-butyl ester | High yield |
| 3 | Above intermediate | Grignard reagent (e.g., MeMgBr), anhydrous THF, N2 atmosphere | 1-tert-butoxycarbonyl-4-ethanoyl piperidine | >75% |
| 4 | 1-tert-butoxycarbonyl-4-ethanoyl piperidine | LiAlH4 or NaBH4, THF, 0 °C to RT | Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate | High purity |
Analytical Characterization and Purity
- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of Boc group, piperidine ring, and dihydroxyethyl substituent. Characteristic chemical shifts for Boc tert-butyl protons (~1.4 ppm) and diol protons are observed.
- Mass Spectrometry (HRMS): Confirms molecular weight consistent with the target compound.
- Chromatography: Silica gel chromatography is typically used for purification, with eluent systems such as ethyl acetate/cyclohexane mixtures.
- Purity: Products are typically obtained with >95% purity, suitable for further synthetic applications or biological testing.
Comparative Analysis of Preparation Routes
| Aspect | Traditional Multi-step Route | Improved Three-step Route (Patent CN102351780A) |
|---|---|---|
| Number of steps | 4 or more | 3 |
| Use of hazardous reagents | Trifluoromethanesulfonic anhydride (complex) | Avoided |
| Overall yield | 50-60% | >75% |
| Reaction time | Longer | Shortened |
| Purity of intermediates | Variable | >98% purity in key step |
| Industrial scalability | Limited due to complexity | Improved due to simplified steps and milder conditions |
The improved route significantly enhances yield, reduces reaction steps, and uses milder conditions, making it more suitable for industrial scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyethyl group may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dihydroxyethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The piperidine ring provides structural stability, while the tert-butyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
Table 1: Key Structural Features
| Compound Name | Substituent at Piperidine 4-Position | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 1,2-dihydroxyethyl | Hydroxyl, carbamate | C₁₂H₂₃NO₄ | 245.31* |
| Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) | Amino-pyridinyl | Amino, pyridine, carbamate | C₁₅H₂₁N₃O₂ | 275.35 |
| Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate [3b] | 4-methylpentyl | Alkyl chain, carbamate | C₁₆H₂₉NO₂ | 267.41 |
| Tert-butyl 4-(1-oxo-1,2-dihydroisoquinolin-6-yloxy)piperidine-1-carboxylate | 1-oxo-1,2-dihydroisoquinolin-6-yloxy | Ether, isoquinolinone, carbamate | C₁₉H₂₄N₂O₄ | 344.41 |
| Tert-butyl 4-(2-([1,1'-biphenyl]-4-yl)-3,3-difluoroallyl)piperidine-1-carboxylate | Biphenyl-difluoroallyl | Fluoroalkene, carbamate | C₂₆H₂₈F₂NO₂ | 444.50 |
*Molecular weight calculated based on formula C₁₂H₂₃NO₄.
Physical Properties
Table 2: Physical State and Stability
| Compound Name | Physical State | Color | Stability/Solubility Notes |
|---|---|---|---|
| This compound | Not reported | Not reported | Likely hydrophilic due to diols |
| Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | Solid | Light yellow | Stable under ambient conditions |
| Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate | Oil (post-purification) | Colorless | Soluble in organic solvents (e.g., CHCl₃) |
| Tert-butyl 4-(1-oxo-1,2-dihydroisoquinolin-6-yloxy)piperidine-1-carboxylate | Not reported | Not reported | Likely polar due to ether/quinolinone |
Biological Activity
Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its role in modulating various biological pathways, including inflammation and neuroprotection. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a tert-butyl group and a 1,2-dihydroxyethyl moiety, which are critical for its biological activity.
Research indicates that the biological activity of this compound is attributed to several mechanisms:
- Inflammation Modulation : The compound has been shown to inhibit the NLRP3 inflammasome pathway, which is crucial in the release of pro-inflammatory cytokines such as IL-1β and IL-18. In vitro studies demonstrate that it can significantly reduce IL-1β release in LPS/ATP-stimulated human macrophages .
- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by modulating oxidative stress and apoptosis pathways. It potentially acts as an antioxidant, mitigating neuronal damage in models of neurodegenerative diseases.
Efficacy Studies
A series of studies have evaluated the efficacy of this compound across different biological models. The following table summarizes key findings:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperidine derivatives. In the case of this compound:
- Substituents : The presence of hydroxyl groups at the 1 and 2 positions on the ethyl chain enhances solubility and bioavailability.
- Piperidine Ring Modifications : Variations in substituents on the piperidine ring have been shown to affect the compound's potency against specific targets like the NLRP3 inflammasome .
Case Study 1: Inhibition of NLRP3 Inflammasome
In a controlled study involving human macrophages, this compound demonstrated a concentration-dependent inhibition of IL-1β release. At a concentration of 10 µM, it achieved approximately 19.4% inhibition compared to untreated controls. This suggests potential therapeutic applications in inflammatory diseases .
Case Study 2: Antimycobacterial Activity
Another study focused on Mycobacterium tuberculosis showed that this compound could inhibit MenA enzyme activity effectively at concentrations as low as 5 µM. This finding highlights its potential as a lead compound for developing new anti-tuberculosis agents .
Q & A
Q. How should researchers validate conflicting reports on the compound’s stability under acidic/basic conditions?
- Methodological Answer : Perform forced degradation studies at extreme pH (e.g., 0.1M HCl/NaOH) and analyze degradation products via LC-HRMS . Compare results with published literature, noting critical variables (temperature, solvent). Use quantitative NMR (qNMR) to quantify degradation rates. Collaborative inter-laboratory studies enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
